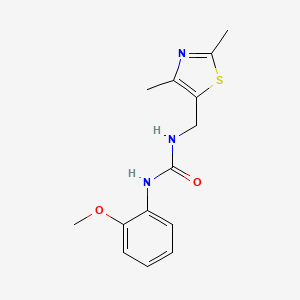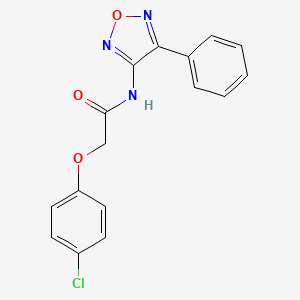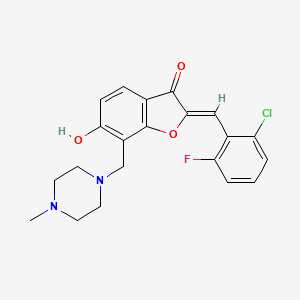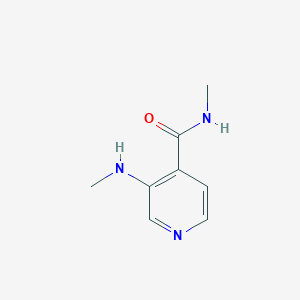
4-acetyl-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It’s a highly effective coupling reagent used for both amide synthesis and for the preparation of esters .
Synthesis Analysis
DMTMM is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .Molecular Structure Analysis
The molecular formula of DMTMM is C10H17ClN4O3 . The SMILES string representation is [Cl-].COc1nc(OC)nc(n1)[N+]2©CCOCC2 .Chemical Reactions Analysis
DMTMM can be used as a condensing agent for various transformations. For example, it can facilitate the condensation of carboxylic acids and amines to the corresponding amides in tetrahydrofuran .Physical And Chemical Properties Analysis
DMTMM is a powder with a molecular weight of 276.72 g/mol . It has an assay of ≥97.0% (calculated on dry substance, AT) and contains ≤17 wt. % water . It is suitable for coupling reactions .Applications De Recherche Scientifique
Antimicrobial Activity
The derivatives of 1,3,5-triazine, including compounds like 4-acetyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide, have been studied for their antimicrobial properties . These compounds have shown promising activity against bacteria such as Staphylococcus aureus and Escherichia coli , comparable to that of ampicillin . They are particularly significant in the fight against multidrug-resistant bacterial strains, offering a potential pathway for developing new antimicrobial agents.
Alzheimer’s Disease Treatment
1,3,5-Triazine derivatives have been explored for their role in treating neurodegenerative diseases like Alzheimer’s disease (AD) . They have been found to inhibit cholinesterase, an enzyme whose malfunction is associated with AD . The inhibition of acetylcholinesterase and butyrylcholinesterase by these compounds can potentially increase cholinergic stimulation in the brain, which is beneficial for AD patients.
Pharmaceutical Intermediates
Compounds with the 1,3,5-triazine structure are used as intermediates in pharmaceutical synthesis. They play a crucial role in the activation of carboxylic acids during solution and solid-phase peptide synthesis . This application is vital for the production of various peptides and proteins used in therapeutic treatments.
Antimalarial Properties
The triazine derivatives exhibit antimalarial activities . Their ability to interfere with the life cycle of malaria-causing parasites makes them valuable in the development of antimalarial drugs. This is particularly important as resistance to existing antimalarial drugs is a growing concern .
Anti-Cancer Research
These compounds have also been investigated for their anti-cancer properties . The mechanism by which they exert their effect is still under study, but they offer a promising avenue for the development of novel cancer therapies .
Anti-Viral Applications
The anti-viral activities of 1,3,5-triazine derivatives make them candidates for the development of new anti-viral drugs. Their potential to inhibit viral replication could be harnessed to treat various viral infections .
Mécanisme D'action
The mechanism of DMTMM coupling is similar to other common amide coupling reactions involving activated carboxylic acids. First, the carboxylic acid reacts with DMTMM to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Safety and Hazards
Orientations Futures
DMTMM has been used to develop carboxymethyl cellulose (CMC) films for food packaging . The presence of DMTMM effectively improved moisture uptake, moisture content, water vapor permeability, water solubility of the films, oil resistance together with good biodegradability . This suggests that DMTMM can efficiently cross-link CMC to produce films for food packaging .
Propriétés
IUPAC Name |
4-acetyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-9(20)10-4-6-11(7-5-10)13(21)16-8-12-17-14(22-2)19-15(18-12)23-3/h4-7H,8H2,1-3H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTLPTQUBVDEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

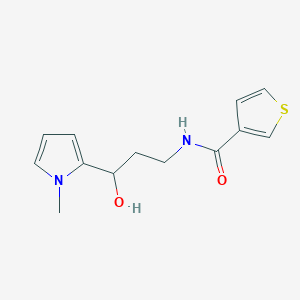
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2981827.png)
![tert-Butyl 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2981828.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2981829.png)
![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2981830.png)
![2-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2981831.png)



![3-[2-(Methylsulfonimidoyl)ethyl]cyclobutan-1-ol;hydrochloride](/img/structure/B2981836.png)
